molecular formula C10H14N2O2 B2700309 4-Phenoxybutanohydrazide CAS No. 111104-66-6

4-Phenoxybutanohydrazide

Cat. No.: B2700309
CAS No.: 111104-66-6
M. Wt: 194.234
InChI Key: BCPGIEPYVGXOOS-UHFFFAOYSA-N
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Description

4-Phenoxybutanohydrazide is an organic compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol It is characterized by the presence of a phenoxy group attached to a butanohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenoxybutanohydrazide typically involves the reaction of 4-phenoxybutanoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide bond, resulting in the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Phenoxybutanohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

4-Phenoxybutanohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Phenoxybutanohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. For instance, it may inhibit enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural features, such as the phenoxy group and butanohydrazide moiety. These features confer distinct chemical reactivity and potential biological activities, making it valuable for diverse applications in research and industry .

Properties

IUPAC Name

4-phenoxybutanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c11-12-10(13)7-4-8-14-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPGIEPYVGXOOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of phenol (100 mg), ethyl 5-bromovalerate (222.2 mg), cesium carbonate (693 mg) and DMF (1.6 ml) was stirred at room temperature for 12 h. Ethyl acetate and water were then added to the reaction solution, and the aqueous phase was adjusted to pH 6 with 2N HCl solution. The aqueous phase extracted twice more with ethyl acetate. The combined organic phases were then washed with water and dried over sodium sulfate, and the solvent was removed in vacuo. The product obtained in this way was taken up in abs. ethanol (0.5 ml), 37.3 μl of hydrazine hydrate were added, and the mixture was heated under reflux for 12 h. Ethyl acetate and water were then added to the reaction solution, and the aqueous phase was neutralized with 2N HCl solution. The aqueous phase was extracted twice with ethyl acetate. The combined organic phases were then washed with water and dried over sodium sulfate, and the solvent was removed in vacuo. The residue was purified by preparative HPLC. The product with the molecular weight of 208.11 (C11H16ClN2O2) was obtained in this way; MS (ESI); 209.1 (M+H+).
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100 mg
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222.2 mg
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693 mg
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1.6 mL
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37.3 μL
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Reaction Step Six
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0.5 mL
Type
solvent
Reaction Step Six

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